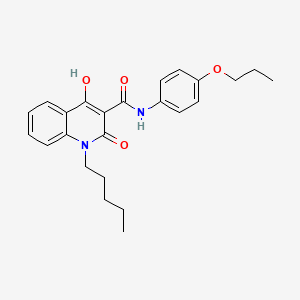
4-Hydroxy-2-oxo-1-pentyl-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-oxo-1-pentyl-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-1-pentyl-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Functional Group Modifications: Introduction of the hydroxy, oxo, pentyl, and propoxyphenyl groups through various organic reactions such as Friedel-Crafts acylation, alkylation, and nucleophilic substitution.
Final Coupling: The final step might involve coupling the modified quinoline core with a carboxamide group under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxy and oxo groups.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new quinoline derivatives with potential biological activities.
Biology
In biological research, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound might be investigated for similar activities.
Medicine
Quinoline-based compounds are used in the development of pharmaceuticals. This compound could be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In the industrial sector, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-oxo-1-pentyl-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved might include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Quinine: A well-known quinoline derivative used as an antimalarial drug.
Chloroquine: Another antimalarial drug with a quinoline core.
Quinoline N-oxides: Known for their diverse biological activities.
Uniqueness
What sets 4-Hydroxy-2-oxo-1-pentyl-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide apart might be its specific functional groups, which could confer unique biological activities or chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C24H28N2O4 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-1-pentyl-N-(4-propoxyphenyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C24H28N2O4/c1-3-5-8-15-26-20-10-7-6-9-19(20)22(27)21(24(26)29)23(28)25-17-11-13-18(14-12-17)30-16-4-2/h6-7,9-14,27H,3-5,8,15-16H2,1-2H3,(H,25,28) |
InChI Key |
SSWRIAOKKKIJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















